molecular formula C14H18N4O B2919698 N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide CAS No. 1311797-33-7

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide

Cat. No. B2919698
M. Wt: 258.325
InChI Key: CEIVNGURUXRJJM-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide is a chemical compound with a complex structure. It belongs to the class of pyridine derivatives and contains both a cyano group and a cyclopropylamino moiety. The compound’s systematic name provides insights into its composition: it consists of a pyridine ring substituted at the 3-position with a carboxamide group, a cyano group attached to the butyl side chain, and a cyclopropylamino group.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the cyano group, the formation of the cyclopropylamino moiety, and the subsequent carboxamide functionalization. Researchers have explored various synthetic routes, optimizing reaction conditions and reagents to achieve high yields and purity. Detailed synthetic protocols can be found in relevant literature1.



Molecular Structure Analysis

The molecular structure of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide reveals its intricate arrangement of atoms. The pyridine ring serves as the core scaffold, with the cyano group extending from the butyl side chain. The cyclopropylamino group adds steric complexity, affecting the compound’s overall shape and reactivity. Analyzing the bond angles, hybridization states, and functional groups provides valuable insights into its behavior.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound in various chemical reactions. It can participate in nucleophilic substitutions, cyclizations, and condensations. For instance, the cyano group may undergo hydrolysis or react with nucleophiles, leading to diverse derivatives. Understanding its reactivity profile aids in designing synthetic pathways and exploring potential applications.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Determining the melting point provides insights into its crystalline nature and purity.

    • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

    • Color : Describe its color (if applicable).



  • Chemical Properties :

    • Acid-Base Behavior : Assess whether it acts as an acid or base.

    • Stability : Investigate its stability under different conditions (e.g., temperature, pH).

    • Reactivity : Explore its behavior in common chemical tests (e.g., oxidation, reduction).




Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, including acute and chronic effects.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment (e.g., biodegradability, persistence).


Future Directions


  • Biological Studies : Investigate its pharmacological properties, potential therapeutic applications, and toxicity in vivo.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its activity or selectivity.

  • Industrial Applications : Assess its utility in drug discovery, agrochemicals, or materials science.


properties

IUPAC Name

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-3-12(8-15)18-14(19)10-4-7-13(16-9-10)17-11-5-6-11/h4,7,9,11-12H,2-3,5-6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVNGURUXRJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide

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